molecular formula C13H18FNO4 B8620348 tert-Butyl (2-fluoro-3,5-dimethoxyphenyl)carbamate CAS No. 651734-60-0

tert-Butyl (2-fluoro-3,5-dimethoxyphenyl)carbamate

Cat. No. B8620348
Key on ui cas rn: 651734-60-0
M. Wt: 271.28 g/mol
InChI Key: JMJGLPPNPFRELG-UHFFFAOYSA-N
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Patent
US07196090B2

Procedure details

To 56.6 g (0.21 mol) of (2-fluoro-3,5-dimethoxy-phenyl)-carbamic acid tert-butyl ester, 184 mL of trifluoroacetic acid was added to give a homogeneous solution which was stirred at room temperature for 30 minutes. After 30 minutes, the reaction mixture was concentrated in vacuo. To the residue, a saturated solution of sodium bicarbonate was carefully added to pH 8. The resulting suspension was extracted two times with diethylether. The combined diethylether layers were washed one time with brine, dried over sodium sulfate, filtered and evaporated to give 34.1 g (95.5%) of title compound. MS (APCI) (m+1)/z 172.0.
Quantity
56.6 g
Type
reactant
Reaction Step One
Quantity
184 mL
Type
reactant
Reaction Step One
Yield
95.5%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[CH:13]=[C:12]([O:14][CH3:15])[CH:11]=[C:10]([O:16][CH3:17])[C:9]=1[F:18])(C)(C)C.FC(F)(F)C(O)=O>>[F:18][C:9]1[C:10]([O:16][CH3:17])=[CH:11][C:12]([O:14][CH3:15])=[CH:13][C:8]=1[NH2:7]

Inputs

Step One
Name
Quantity
56.6 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C(=CC(=C1)OC)OC)F)=O
Name
Quantity
184 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a homogeneous solution which
WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
To the residue, a saturated solution of sodium bicarbonate was carefully added to pH 8
EXTRACTION
Type
EXTRACTION
Details
The resulting suspension was extracted two times with diethylether
WASH
Type
WASH
Details
The combined diethylether layers were washed one time with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C=C(C=C1OC)OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 34.1 g
YIELD: PERCENTYIELD 95.5%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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